7-morpholino-2H-pyrimido[1,2-b]pyridazin-2-one
Description
7-Morpholino-2H-pyrimido[1,2-b]pyridazin-2-one is a heterocyclic compound featuring a fused pyrimidine-pyridazinone core with a morpholino substituent at the 7-position. The morpholine ring (a six-membered oxygen- and nitrogen-containing heterocycle) enhances solubility and pharmacokinetic properties, making this compound of interest in medicinal chemistry and drug discovery . Its structural uniqueness lies in the combination of electron-deficient pyridazinone and the polar morpholino group, which may influence receptor binding and metabolic stability compared to analogs with different substituents.
Properties
CAS No. |
88820-46-6 |
|---|---|
Molecular Formula |
C11H12N4O2 |
Molecular Weight |
232.24 g/mol |
IUPAC Name |
7-morpholin-4-ylpyrimido[1,2-b]pyridazin-2-one |
InChI |
InChI=1S/C11H12N4O2/c16-11-3-4-15-9(12-11)1-2-10(13-15)14-5-7-17-8-6-14/h1-4H,5-8H2 |
InChI Key |
VCIOARGDJBCWKM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NN3C=CC(=O)N=C3C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-morpholino-2H-pyrimido[1,2-b]pyridazin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-5-[2-chloroethyl-amino]-2-methyl-3(2H)-pyridazinones with sodium sulfide, leading to the formation of the desired pyrimidopyridazine derivative . Another approach includes the use of 5-acetyl-4-aminopyrimidines, which, when heated under reflux with methanol sodium in butanol, undergo cyclization to form pyrido[2,3-d]pyrimidin-5-one derivatives .
Industrial Production Methods
Industrial production methods for 7-morpholino-2H-pyrimido[1,2-b]pyridazin-2-one are not extensively documented in the literature. the general principles of heterocyclic compound synthesis, such as optimizing reaction conditions for scale-up and ensuring high yield and purity, are likely applicable.
Chemical Reactions Analysis
Types of Reactions
7-morpholino-2H-pyrimido[1,2-b]pyridazin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sites within the pyrimidopyridazine core.
Common Reagents and Conditions
Common reagents used in the reactions of 7-morpholino-2H-pyrimido[1,2-b]pyridazin-2-one include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions with amines can produce various amino-substituted pyrimidopyridazine derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-morpholino-2H-pyrimido[1,2-b]pyridazin-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to increase the expression of pro-apoptotic proteins such as p53 and Bax while reducing the expression of pro-survival protein Bcl-2, leading to apoptosis in cancer cells . Additionally, it inhibits the production of nitric oxide and down-regulates the expression of COX-2, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Substituent Variations at the 7-Position
The 7-position of the pyrimido[1,2-b]pyridazin-2-one scaffold is a critical site for functionalization. Key analogs and their substituents include:
Key Observations :
- Morpholino vs. Chloro: The morpholino group improves water solubility compared to the chloro analog, which is primarily a synthetic precursor .
- Morpholino vs. However, morpholino derivatives avoid protonation at physiological pH, possibly reducing off-target effects .
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